molecular formula C15H11ClFNO2 B297767 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Katalognummer B297767
Molekulargewicht: 291.7 g/mol
InChI-Schlüssel: NNVKDSNEMPRCPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, also known as PF-06463922, is a novel small molecule drug candidate that has been developed for the treatment of cancer. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, which are essential for the transcription of genes involved in cell proliferation and survival. This leads to the downregulation of oncogenic pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been shown to exhibit potent antiproliferative activity in a variety of cancer cell lines, including those derived from leukemia, lymphoma, multiple myeloma, and solid tumors. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione is its specificity for BET proteins, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer and the genetic background of the cells. In addition, the optimal dosing and treatment regimen for 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione in clinical settings have not yet been established.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione. One possible direction is the combination of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione with other anticancer agents to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione as a therapeutic agent for other diseases, such as inflammatory disorders and neurological disorders, which are also associated with dysregulated gene expression. Finally, the development of more potent and selective BET inhibitors based on the structure of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione may lead to the discovery of novel anticancer drugs.

Synthesemethoden

The synthesis of 2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione involves the reaction of 4-chloro-3-fluoroaniline with diethyl malonate to form the corresponding malonic acid ester, which is then cyclized with phthalic anhydride in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of chemical transformations to yield the final compound.

Wissenschaftliche Forschungsanwendungen

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the activity of a protein called bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Eigenschaften

Produktname

2-(4-chloro-3-fluorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Molekularformel

C15H11ClFNO2

Molekulargewicht

291.7 g/mol

IUPAC-Name

4-(4-chloro-3-fluorophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C15H11ClFNO2/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h1-4,6-8,12-13H,5H2

InChI-Schlüssel

NNVKDSNEMPRCPH-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Kanonische SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.